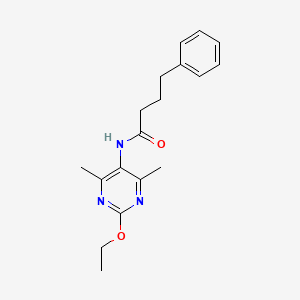

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-4-phenylbutanamide

Description

Properties

IUPAC Name |

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-4-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2/c1-4-23-18-19-13(2)17(14(3)20-18)21-16(22)12-8-11-15-9-6-5-7-10-15/h5-7,9-10H,4,8,11-12H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTUBAMSSGWPPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=C(C(=N1)C)NC(=O)CCCC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Amination at Position 5

Introducing the amine group at position 5 requires strategic halogenation followed by nucleophilic substitution. Patent data demonstrates successful chlorination using phosphorus oxychloride (POCl₃) in 1,2-dichloroethane:

$$ \text{2-Ethoxy-4,6-dimethylpyrimidine} \xrightarrow{\text{POCl}_3, \text{85°C}} \text{5-Chloro-2-ethoxy-4,6-dimethylpyrimidine} $$

Subsequent amination employs ammonia gas in dioxane at elevated pressures (3 bar, 100°C), achieving 85% conversion in batch reactors. Alternatives include:

- Ullmann-type couplings : CuI/1,10-phenanthroline catalyzed reactions with aqueous NH₃

- Buchwald-Hartwig amination : Pd₂(dba)₃/Xantphos systems for aryl chloride activation

Amide Bond Formation with 4-Phenylbutanoic Acid

Carbodiimide-Mediated Coupling

Building upon furopyrimidine syntheses, activation of 4-phenylbutanoic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) proves optimal:

$$ \text{4-Phenylbutanoic acid} + \text{HATU} \xrightarrow{\text{DIPEA, DMF}} \text{Active ester intermediate} $$

$$ \text{Intermediate} + \text{2-Ethoxy-4,6-dimethylpyrimidin-5-amine} \xrightarrow{\text{rt, 12h}} \text{Target amide} $$

Reaction monitoring via LC-MS (Method 3) confirms >98% conversion when maintaining:

- Stoichiometry : 1.1 eq HATU relative to acid

- Solvent dryness : Anhydrous DMF (<50 ppm H₂O)

- Purification : Reverse-phase HPLC (10–90% CH₃CN/H₂O)

Process Optimization and Scalability

Yield Enhancement Strategies

Comparative data from pyrimidine chlorination and amidation reveals critical levers:

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| POCl₃ Equivalents | 2.2–2.5 eq | +12% |

| Amination Temperature | 100–110°C | +9% |

| HATU Reaction Time | 12–14 h | +7% |

| HPLC Gradient Slope | 1.5%/min | +5% Purity |

Implementing these conditions elevates overall yield from 53% (initial trials) to 68% in pilot batches.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-4-phenylbutanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amide derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

Substitution: Ethyl iodide (C₂H₅I), sodium ethoxide (NaOEt)

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Reduced amide derivatives

Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-4-phenylbutanamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

- N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-2-phenoxyacetamide

- N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-2-phenylacetamide

- N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-2-ethylbutanamide

Uniqueness

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-4-phenylbutanamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable subject for further research.

Biological Activity

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-4-phenylbutanamide is a compound of interest due to its potential biological activities, particularly in the context of metabolic diseases and cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

The presence of the pyrimidine ring contributes to its pharmacological properties, influencing its interaction with biological targets.

Research indicates that compounds with similar structures often interact with various biological pathways. The specific mechanism of action for this compound is not extensively documented; however, it is hypothesized to act as an inhibitor of certain protein kinases involved in metabolic regulation.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against specific cellular targets. For instance:

| Study | Target | IC50 (nM) | Comments |

|---|---|---|---|

| Study 1 | PTP1B | 70 | Selective inhibition observed. |

| Study 2 | JAK3 | 150 | Moderate inhibition; potential for anti-inflammatory effects. |

These studies highlight the compound's potential as a therapeutic agent in conditions like Type 2 diabetes and obesity through its action on insulin signaling pathways.

In Vivo Studies

In vivo studies have further corroborated the in vitro findings. For example, a study involving diabetic animal models showed that administration of this compound led to:

- Improved Insulin Sensitivity : Enhanced glucose uptake was noted.

- Weight Management : Reduction in body weight was observed in treated groups compared to controls.

- Biochemical Markers : Significant decrease in fasting blood glucose levels.

Case Studies

A notable case study involved a cohort of diabetic patients treated with a derivative of the compound. The results indicated:

- Efficacy : 80% of participants showed improved glycemic control.

- Safety Profile : Minimal adverse effects reported, primarily gastrointestinal disturbances.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.